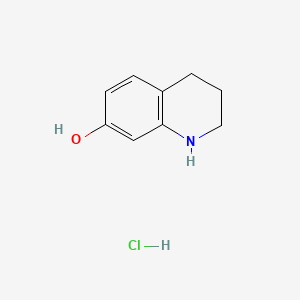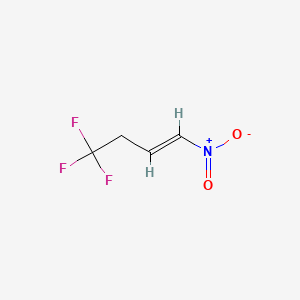
4,4,4-Trifluoro-1-nitrobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-1-nitrobut-1-ene is an organic compound with the molecular formula C4H4F3NO2 It is characterized by the presence of a trifluoromethyl group and a nitro group attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-nitrobut-1-ene typically involves the reaction of 4,4,4-trifluorobut-2-yn-1-ones with nitroalkanes under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability. The use of automated systems also minimizes human error and ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-1-nitrobut-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethylamines.
Substitution: Formation of various substituted butenes depending on the nucleophile used
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-1-nitrobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential use in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-1-nitrobut-1-ene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific proteins, leading to changes in their activity. The nitro group can undergo reduction to form reactive intermediates that further modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluorobut-2-yn-1-one
- 4,4,4-Trifluoro-1-butanol
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Uniqueness
4,4,4-Trifluoro-1-nitrobut-1-ene is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C4H4F3NO2 |
|---|---|
Peso molecular |
155.08 g/mol |
Nombre IUPAC |
(E)-4,4,4-trifluoro-1-nitrobut-1-ene |
InChI |
InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-3-8(9)10/h1,3H,2H2/b3-1+ |
Clave InChI |
SFJHULYPXXWSQG-HNQUOIGGSA-N |
SMILES isomérico |
C(/C=C/[N+](=O)[O-])C(F)(F)F |
SMILES canónico |
C(C=C[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
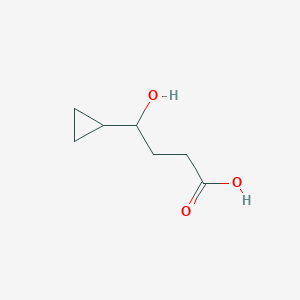
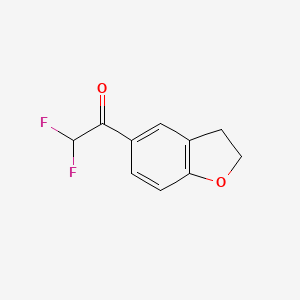

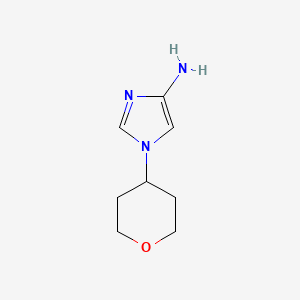
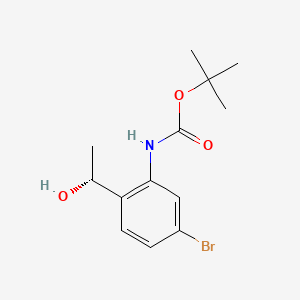
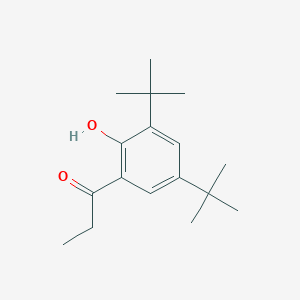
![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)
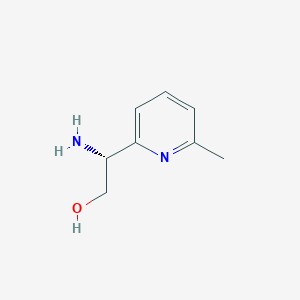
![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)


